molecular formula C10H14F3NO5 B6628391 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid

2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid

Cat. No.: B6628391
M. Wt: 285.22 g/mol
InChI Key: NGHYNHCCMGQQSV-UHFFFAOYSA-N
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Description

2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group, a morpholine ring, and an acetic acid moiety

Properties

IUPAC Name

2-[4-[2-(2,2,2-trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO5/c11-10(12,13)6-19-5-8(15)14-1-2-18-4-7(14)3-9(16)17/h7H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHYNHCCMGQQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)COCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trifluoroethoxy Intermediate: The synthesis begins with the preparation of the trifluoroethoxy intermediate. This can be achieved by reacting 2,2,2-trifluoroethanol with an appropriate acylating agent under basic conditions to form the trifluoroethoxyacetyl intermediate.

    Morpholine Ring Formation: The next step involves the formation of the morpholine ring. This can be done by reacting the trifluoroethoxyacetyl intermediate with morpholine under acidic or basic conditions to form the desired morpholine derivative.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced by reacting the morpholine derivative with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)acetic acid: Lacks the morpholine ring, making it less versatile in biological interactions.

    Morpholine-3-acetic acid: Does not contain the trifluoroethoxy group, resulting in different physicochemical properties.

    2-(2,2,2-Trifluoroethoxy)acetylmorpholine: Similar but lacks the acetic acid moiety, affecting its reactivity and applications.

Uniqueness

2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid is unique due to the combination of its trifluoroethoxy group, morpholine ring, and acetic acid moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.

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